molecular formula C5H6N4O2 B15449435 1-Acetyl-1H-1,2,4-triazole-3-carboxamide CAS No. 62735-11-9

1-Acetyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B15449435
CAS No.: 62735-11-9
M. Wt: 154.13 g/mol
InChI Key: WUGNBTHBFBUZHX-UHFFFAOYSA-N
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Description

1-Acetyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based compound characterized by an acetyl group at the N1 position of the triazole ring and a carboxamide substituent at the C3 position. This scaffold is structurally related to Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), a broad-spectrum antiviral agent used against hepatitis C and respiratory syncytial virus (RSV) . The acetyl group in 1-Acetyl-1H-1,2,4-triazole-3-carboxamide introduces steric and electronic modifications that may alter its pharmacokinetic properties, solubility, and biological activity compared to non-acetylated analogs.

Properties

CAS No.

62735-11-9

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

1-acetyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C5H6N4O2/c1-3(10)9-2-7-5(8-9)4(6)11/h2H,1H3,(H2,6,11)

InChI Key

WUGNBTHBFBUZHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NC(=N1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Antiviral vs. Anticancer Activity: While Ribavirin’s antiviral activity depends on the ribofuranosyl group, acetylated or fluorinated triazole-carboxamides exhibit stronger anticancer effects, suggesting divergent structure-activity relationships (SAR) .
  • Role of Fluorination : Fluorine incorporation in triazole-carboxamides enhances cytotoxicity and metabolic stability, a trend observed in compound 52 and related CBSIs .
  • Stereochemical Impact: The L-enantiomer of Ribavirin’s triazole-carboxamide core showed unique immunomodulatory effects, emphasizing the need for chiral analysis in drug design .

Preparation Methods

Cyclization of Oxamohydrazide with Formamidine Derivatives

A landmark method from KR870001064B1 outlines a streamlined approach using oxamohydrazide (II ) and formamidine (III ) to yield 1,2,4-triazole-3-carboxamide (I ) in a single step. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of formamidine, followed by cyclodehydration (Figure 1).

Reaction Conditions :

  • Solvent : Methanol or ethylene glycol dimethyl ether.
  • Temperature : 100–200°C under reflux.
  • Catalyst : None required; stoichiometric formamidine acetate enhances yield.

This method eliminates the need for phosphorus pentasulfide, avoiding toxic H2S generation. For 1-acetyl derivatives, post-synthetic acylation using acetic anhydride or acetyl chloride is performed under basic conditions (e.g., pyridine or triethylamine).

Alkylation and Acylation of Triazole Precursors

A modular strategy reported in Molecules (2024) involves sequential alkylation and acylation of methyl 1,2,4-triazole-3-carboxylate. The process begins with silylation using 1,1,1,3,3,3-hexamethyldisilazane (HMDS) to protect the triazole nitrogen, followed by alkylation with alkyloxymethyl acetates (9a–j ) in the presence of tin tetrachloride (Figure 2).

Key Steps :

  • Silylation : HMDS reacts with the triazole carboxylate to form a silyl ether (7 ), enhancing nucleophilicity at the 1-position.
  • Alkylation : SnCl4 catalyzes the coupling of 7 with alkyloxymethyl acetates, yielding 1-alkyloxymethyl intermediates (8 ).
  • Ammonolysis : Treatment with aqueous ammonia converts the ester to a carboxamide.
  • Acetylation : The free NH group at the 1-position is acetylated using acetic anhydride in dichloromethane.

This method achieves regioselective functionalization and is adaptable for diverse alkyl/aryl derivatives.

Ammonolysis of Carboxylate Esters

CN111808034A describes the synthesis of 1,2,4-triazole-3-methyl carboxylates, which serve as precursors for carboxamide formation. Ethyl 5-(n-propoxymethyl)-1,2,4-triazole-3-carboxylate (5c ) undergoes ammonolysis in methanol saturated with NH3 gas, yielding the corresponding carboxamide (6c ) (Figure 3). Subsequent N-acetylation at the 1-position is achieved using acetyl chloride in pyridine.

Optimization Notes :

  • Ammonolysis Duration : 20 hours at 60°C ensures complete conversion.
  • Workup : Acidic extraction (1M HCl) removes unreacted starting material, followed by silica gel chromatography.

Reaction Optimization and Conditions

Temperature and Solvent Effects

  • Cyclization (Method 2.1) : Elevated temperatures (>100°C) accelerate ring closure but risk decomposition. Ethylene glycol dimethyl ether outperforms methanol in minimizing side reactions.
  • Alkylation (Method 2.2) : Tin tetrachloride must be anhydrous to prevent hydrolysis. Toluene-acetone mixtures (5–7% acetone) are optimal for chromatographic purification.

Catalytic Considerations

  • Lewis Acids : SnCl4 in Method 2.2 facilitates alkyloxymethyl transfer but requires strict moisture control.
  • Base Additives : Triethylamine (1% in eluent) prevents silica gel-induced decomposition during purification.

Analytical Characterization

1H NMR and TLC are standard for monitoring reaction progress:

  • 1-Acetyl-1H-1,2,4-triazole-3-carboxamide : 1H NMR (DMSO-d6) δ 2.15 (s, 3H, CH3CO), 8.45 (s, 1H, triazole-H), 10.2 (br s, 1H, CONH2).
  • Melting Point : 127°C (Method 2.2).

Applications and Derivatives

The compound serves as a precursor to ribavirin analogues, with modifications at the 1- and 5-positions modulating antiviral activity. Recent work explores:

  • 5-Alkyloxymethyl Derivatives : Enhanced lipophilicity for improved bioavailability.
  • 1-Aryl Substitutions : Introduced via Suzuki coupling for targeted kinase inhibition.

Q & A

Q. What are the common synthetic routes for preparing 1-Acetyl-1H-1,2,4-triazole-3-carboxamide derivatives?

Methodological Answer: Triazole-carboxamide derivatives are typically synthesized via:

  • Esterification and functionalization : Starting from 5-amino-1,2,4-triazole-3-carboxylic acid, esterification with methanol followed by acetylation using acetic anhydride or acyl chlorides .
  • Cyclocondensation : Reaction of oxamohydrazides with formamidine salts (e.g., formamidine acetate) under reflux conditions in solvents like 1-butanol .
  • Multi-step synthesis : Hydroxymethylation of triazoles with formaldehyde, followed by oxidation (e.g., potassium permanganate) and subsequent acetylation .

Key Reagents/Conditions:

StepReagents/ConditionsYield (%)
EsterificationMethanol, H<sup>+</sup> catalyst60-80
AcetylationAcetic anhydride, 60°C70-85
CyclocondensationFormamidine acetate, 1-butanol, reflux50-79

Reference:

Q. How are triazole-carboxamide derivatives characterized structurally?

Methodological Answer: Structural elucidation involves:

  • X-ray crystallography : Determines crystal packing, bond angles, and torsion angles (e.g., triclinic crystal system with space group P1 observed for related triazole-carboxamides) .
  • Spectroscopy :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Identifies substituent environments (e.g., acetyl methyl protons at ~2.3 ppm).
    • IR spectroscopy : Confirms carbonyl (C=O) stretches (~1670 cm<sup>-1</sup>) and amide N-H bonds (~3300 cm<sup>-1</sup>).
  • Elemental analysis : Validates purity and stoichiometry .

Reference:

Advanced Research Questions

Q. How do structural modifications (e.g., acetyl substitution) influence the bioactivity of triazole-carboxamide derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Acetyl group : Enhances metabolic stability by blocking enzymatic degradation at the triazole N1 position.
  • Aromatic substituents : Electron-withdrawing groups (e.g., difluoromethoxy) improve binding to target enzymes (e.g., RIPK1) by modulating electron density .
  • Carboxamide moiety : Critical for hydrogen bonding with biological targets (e.g., kinase active sites) .

Example:
In GSK2982772 (a RIPK1 inhibitor), the acetyl group and carboxamide are essential for allosteric inhibition, achieving IC50 values <100 nM in kinase assays .

Reference:

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for triazole-carboxamide derivatives?

Methodological Answer: Discrepancies arise due to:

  • Pharmacokinetic variability : Poor solubility or rapid metabolism.
    • Solution : Optimize logP via substituent modification (e.g., alkyl chains for lipophilicity) .
  • Off-target effects : Use isoform-selective assays (e.g., RIPK1 vs. RIPK2 inhibition) .
  • Assay conditions : Validate cytotoxicity using multiple cell lines (e.g., leukemia, colon cancer) and exposure durations (e.g., 72-hour MTT assays) .

Case Study:
A triazole-carboxamide derivative showed potent in vitro antiproliferative activity (IC50 = 1.2 µM in leukemia cells) but limited in vivo efficacy due to poor bioavailability. Formulation with cyclodextrin improved AUC by 3-fold .

Reference:

Q. What mechanistic insights explain the antiviral or anticancer activity of triazole-carboxamide derivatives?

Methodological Answer: Mechanisms include:

  • Enzyme inhibition :
    • RIPK1 inhibition : Blocks necroptosis and cytokine production via allosteric binding (e.g., GSK2982772) .
    • RdRp inhibition : Ribavirin analogs (e.g., 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) act as RNA mutagens, disrupting viral replication .
  • Cytostatic effects : Triazole-carboxamides induce G1/S cell cycle arrest in cancer cells by downregulating cyclin D1 .

Molecular Docking :
Docking studies with RIPK1 (PDB: 6OIM) show the acetyl group forms hydrophobic interactions with Leu159, while the carboxamide hydrogen-bonds with Glu166 .

Reference:

Q. How are triazole-carboxamide derivatives evaluated for pharmacokinetic and safety profiles?

Methodological Answer:

  • In vitro ADME :
    • Microsomal stability : Incubate with liver microsomes; quantify parent compound via LC-MS.
    • CYP inhibition : Screen against CYP3A4/2D6 isoforms.
  • In vivo studies :
    • Rodent models : Measure Cmax, T1/2, and bioavailability after oral dosing.
    • Toxicity : Assess organ histopathology and serum biomarkers (e.g., ALT/AST) .

Example:
GSK2982772 showed dose-proportional PK in humans up to 120 mg BID, with no severe adverse events in Phase I trials .

Reference:

Q. Table 1: Representative Bioactivity of Triazole-Carboxamide Derivatives

CompoundTargetAssayActivity (IC50/EC50)Reference
GSK2982772RIPK1Kinase inhibition16 nM
Ribavirin analogHCV RdRpViral replication2.5 µM
5-Methyl-N-phenyl derivativeLeukemia cellsMTT assay1.2 µM

Q. Table 2: Synthetic Yields for Key Derivatives

DerivativeSynthetic RouteYield (%)Purity (HPLC)
N-Methyl-1,2,4-triazole-3-carboxamideCyclocondensation79>98%
1-Acetyl derivativeAcetylation of parent85>95%

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